4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by an amino group at position 4, an N-methyl carboxamide at position 5, and an isopropyl substituent at position 1 of the pyrazole ring. This structure imparts unique physicochemical properties, such as moderate lipophilicity (due to the isopropyl group) and hydrogen-bonding capacity (via the amino and carboxamide groups).
Properties
IUPAC Name |
4-amino-N-methyl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-7(8(13)10-3)6(9)4-11-12/h4-5H,9H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDCWYUOZQPQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
N-methylation: Methylation of the nitrogen atom can be carried out using methylating agents such as methyl iodide.
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amines.
Substitution products: Various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. A study highlighted the synthesis of derivatives that showed promising results against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Biological Activity : The compound has been shown to interact with multiple biological targets, influencing various biochemical pathways. This interaction profile suggests potential effects on cellular processes, which could lead to diverse downstream effects depending on environmental conditions .
- Pharmacological Versatility : The pyrazole ring structure is commonly found in various pharmacologically active compounds, attributed to its ease of preparation and significant biological activity. Derivatives have been reported to possess antimicrobial, anti-inflammatory, and analgesic properties .
Material Science
This compound's unique substitution pattern on the pyrazole ring influences its reactivity and binding properties compared to similar compounds. This specificity may enhance its applicability in material science, particularly in developing new materials with tailored properties .
Case Study 1: Anticancer Agents
A study synthesized several propanamide derivatives bearing a pyrazole structure and evaluated their anticancer potential using MTT assays. Compounds demonstrated low IC50 values, indicating strong anticancer activity relative to established drugs like doxorubicin .
Case Study 2: Biological Assays
In another research effort, derivatives of the compound were tested for various biological activities, including antimicrobial and anti-inflammatory effects. The findings suggested that structural modifications could enhance efficacy against specific targets .
Mechanism of Action
The mechanism of action of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Key Differences
Anti-Inflammatory Pyrazole Carboxamides
Pyrazole-carboxamide chalcone hybrids (), such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, exhibit anti-inflammatory activity (ED₅₀: 18–36 mg/kg). These compounds benefit from electron-donating groups (e.g., methyl, methoxy) on aromatic rings, which enhance binding to inflammatory targets.
Melting Points and Solubility
The higher melting points of compounds with aromatic/amino groups (e.g., 247°C for 4a) suggest stronger intermolecular hydrogen bonding compared to the target compound’s alkyl-dominated structure .
Pharmacological and Receptor Binding Profiles
For example, CB1/CB2 receptor selectivity depends on substituent bulk and polarity. The target’s isopropyl group may favor interactions with hydrophobic binding pockets, akin to HU 210’s preference for CB1 receptors .
Biological Activity
4-Amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, also known by its CAS number 1891215-71-6, is a heterocyclic compound notable for its pyrazole ring structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anti-inflammatory properties. The presence of both amino and carboxamide functional groups enhances its versatility for various applications.
- Molecular Formula : C8H14N4O
- Molecular Weight : 182.22 g/mol
- CAS Number : 1891215-71-6
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Listeria innocua | 14 |
| Pseudomonas aeruginosa | 10 |
The compound's interaction with bacterial membranes enhances permeability, facilitating the entry of the drug into the bacterial cell .
Antifungal Activity
In addition to antibacterial effects, this pyrazole derivative has shown antifungal activity against various fungal strains. Comparative studies indicate that it performs competitively against standard antifungal agents like cycloheximide.
| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Fusarium oxysporum | 30 |
These findings suggest that the compound may inhibit fungal growth by interfering with cell wall synthesis or function .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes. Preliminary results indicate that it can effectively reduce COX-2 activity, which is crucial in inflammatory processes.
| Compound | IC50 (µM) against COX-2 |
|---|---|
| 4-Amino-N-methyl... | 34.4 |
| Celecoxib (Standard Drug) | 0.04 |
This data suggests that while the compound shows promise, its efficacy is significantly lower than that of established anti-inflammatory drugs like celecoxib .
The biological activity of this compound is thought to involve multiple mechanisms:
- Membrane Disruption : The lipophilicity of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.
- Genotoxicity Assessment : Studies on similar compounds have shown minimal genotoxic effects, suggesting a favorable safety profile for therapeutic applications .
Case Studies
One notable study examined the effects of this compound in a murine model of inflammation induced by carrageenan. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
Q & A
What synthetic methodologies are commonly employed for the preparation of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step routes, including cyclocondensation and functional group modifications. For example:
- Cyclocondensation: Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole intermediates .
- Carboxamide Formation: Hydrolysis of ester intermediates (e.g., ethyl pyrazole-4-carboxylate) under basic conditions to yield carboxylic acids, followed by coupling with methylamine .
- N-Alkylation: Introducing the isopropyl group via alkylation of the pyrazole nitrogen using 2-bromopropane .
Key Considerations:
- Purity control via HPLC (≥95% purity) and characterization by H/C NMR and IR spectroscopy .
- Yield optimization through temperature control (e.g., 80–120°C for cyclocondensation) and catalyst selection (e.g., POCl for cyclization) .
How can spectroscopic techniques resolve structural ambiguities in this compound?
Level: Basic
Methodological Answer:
- H NMR: Distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and NH protons (δ 5.8–6.2 ppm, broad singlet). Aromatic protons appear as singlet(s) in the δ 7.0–8.0 ppm range .
- IR Spectroscopy: Confirm carboxamide formation via C=O stretch (~1650–1680 cm) and NH stretches (~3300–3500 cm) .
- Mass Spectrometry (HRMS): Validate molecular weight (CHNO: [M+H] calcd. 181.1085) .
Data Contradiction Analysis:
Discrepancies in NH proton chemical shifts may arise from solvent polarity or hydrogen bonding. Confirm assignments via deuterium exchange experiments .
What strategies optimize reaction yields in the synthesis of this compound under varying substituent effects?
Level: Advanced
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclocondensation efficiency compared to THF or toluene .
- Catalyst Selection: Use of PCl or POCl improves cyclization yields (≥75%) compared to HSO (≤50%) .
- Temperature Gradients: Stepwise heating (e.g., 60°C → 120°C) minimizes side-product formation during carboxamide coupling .
Case Study:
In a 2013 study, substituting phenylhydrazine with 4-fluorophenylhydrazine increased yield from 62% to 78% due to reduced steric hindrance .
How can computational modeling predict the tautomeric stability of this compound?
Level: Advanced
Methodological Answer:
- DFT Calculations: B3LYP/6-311G(d,p) level simulations assess tautomer stability. The 1H-pyrazole tautomer is typically more stable than 2H-pyrazole by ~5–8 kcal/mol due to resonance stabilization .
- NBO Analysis: Delocalization of the lone pair on the amino group into the pyrazole ring enhances stability .
Validation:
Theoretical IR spectra (e.g., C=O stretch at 1675 cm) align with experimental data, confirming model accuracy .
What experimental approaches elucidate structure-activity relationships (SAR) for this compound in kinase inhibition?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement: Substitute the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on binding affinity .
- Enzyme Assays: Measure IC values against kinases (e.g., JAK2, EGFR) using fluorescence polarization .
- Molecular Docking: AutoDock Vina simulations predict binding modes. The carboxamide group forms hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) .
Key Finding:
Methylation of the amino group (N–CH) reduces activity (IC >10 μM) compared to the primary amine (IC = 0.2 μM) due to steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
